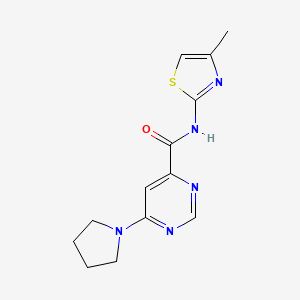

![molecular formula C16H14N2OS3 B2778058 4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-12-1](/img/structure/B2778058.png)

4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2OS3 and its molecular weight is 346.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzothiazoles are heterocyclic compounds with a wide range of biological activities, attributable to their unique structural features. The synthesis of benzothiazole derivatives has been extensively explored, highlighting their importance in organic and medicinal chemistry. For instance, the synthesis approaches for benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrate the versatility of these compounds in chemical synthesis and applications (Ibrahim, 2011).

Biological Activities and Medicinal Applications

Benzothiazole derivatives are recognized for their varied pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This broad spectrum of activities is a testament to the benzothiazole scaffold's significance in medicinal chemistry, underscoring its potential as a template for drug development (Bhat & Belagali, 2020).

Potential Applications in Drug Design

The structural complexity and biological relevance of benzothiazole derivatives have made them a focal point in drug design and discovery. Their ability to interact with various biological targets, coupled with the possibility of chemical modifications to enhance activity and selectivity, makes them promising candidates for therapeutic applications. The advancement in the pharmacological activities of benzothiazole derivatives highlights their continuous evolution and the discovery of novel applications in treating various diseases (Sumit, Kumar, & Mishra, 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as 4-(methylsulfanyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiviral therapy .

Mode of Action

The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of the enzyme . This binding is stable and results in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity and thus inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

The compound affects the biochemical pathway of HIV-1 replication. By inhibiting the RT enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This disruption of the replication process results in a decrease in the production of new virus particles .

Pharmacokinetics

The compound’s effectiveness against hiv-1 suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The result of the compound’s action is a significant reduction in HIV-1 replication. The most active derivatives of the compound have been shown to exhibit better inhibitory action than the reference compound, nevirapine . This suggests that the compound could potentially be used as an effective antiviral drug against HIV-1 .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solvent polarity can affect the degree of charge transfer and the excited state intramolecular proton transfer (ESIPT) reaction . .

Propiedades

IUPAC Name |

4-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNTVFJTOXEQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)

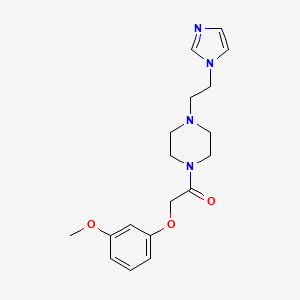

![(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2777979.png)

![4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride](/img/structure/B2777981.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

![5-chloro-N-[2-(methylsulfanyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2777985.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777987.png)

![Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2777991.png)

![4-(dimethylsulfamoyl)-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2777992.png)

![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)